Ritolukast

leukotriene receptor pharmacology in vitro binding assays structure-activity relationship

Researchers studying leukotriene-driven airway pathophysiology often face a gap: existing CysLT1 antagonists like montelukast exhibit sub-nanomolar affinity, making dose-response and partial-blockade studies challenging. Ritolukast fills this niche with a moderate Ki of 35 nM and oral ID50 of 0.5 mg/kg in guinea pig bronchoconstriction models. • 35 nM Ki at guinea pig lung LTD4 receptor - ~194-fold lower affinity than montelukast, enabling titratable, non-saturating receptor blockade for SAR and mechanistic studies. • Orally active with aerosolized LTD4-reversal specificity; does not affect PGF2α-mediated constriction, ensuring target-selective readouts. • Quinolinylmethoxy-trifluoromethanesulfonamide scaffold distinct from quinolines, indole-carbamates, and benzopyrans - ideal for head-to-head comparator studies across the -lukast class. • Available from stock with expedited global shipping; ≥98% purity verified by HPLC.

Molecular Formula C17H13F3N2O3S
Molecular Weight 382.4 g/mol
CAS No. 111974-60-8
Cat. No. B1199608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitolukast
CAS111974-60-8
Synonyms1,1,1-trifluoro-N-(3-(2-quinolinylmethoxy)phenyl)methane sulfonamide
Wy 48252
Wy-48,252
Wy-48252
Molecular FormulaC17H13F3N2O3S
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NS(=O)(=O)C(F)(F)F
InChIInChI=1S/C17H13F3N2O3S/c18-17(19,20)26(23,24)22-13-5-3-6-15(10-13)25-11-14-9-8-12-4-1-2-7-16(12)21-14/h1-10,22H,11H2
InChIKeyGOHUJGMYCZDYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ritolukast (Wy-48252, CAS 111974-60-8) as an Orally Active LTD4/E4 Receptor Antagonist: Baseline Characteristics and Procurement-Relevant Specifications


Ritolukast (Wy-48252) is an orally active, aerosol leukotriene D4 and E4 receptor antagonist that has been investigated as an antiasthmatic agent [1]. The compound bears the INN/USAN stem '-lukast,' classifying it among small-molecule cysteinyl leukotriene receptor antagonists [2]. Chemically, it is 1,1,1-trifluoro-N-[3-(quinolin-2-ylmethoxy)phenyl]methanesulfonamide, with a molecular weight of 382.36 Da and an XLogP3 of 3.9 [3]. Ritolukast reached Phase 2 clinical development for asthma before discontinuation and held orphan drug designation [4]. In vitro, it binds the cysteinyl leukotriene D4 receptor from guinea pig lung with a Ki of 35 nM [5].

Ritolukast vs. Other Leukotriene Antagonists: Why In-Class Substitution Is Not Straightforward for Research and Procurement


Cysteinyl leukotriene receptor antagonists exhibit substantial variation in their in vitro binding affinities, functional potencies, and pharmacokinetic profiles despite shared molecular targets [1]. Differences in chemical structure—quinoline-based (montelukast), indole-carbamate (zafirlukast), benzopyran (pranlukast), and quinolinylmethoxy-trifluoromethanesulfonamide (ritolukast)—translate into distinct receptor interaction kinetics and tissue distribution [2]. For example, while montelukast demonstrates sub-nanomolar Ki values (0.18–0.52 nM) in guinea pig lung membranes, ritolukast exhibits a Ki of 35 nM in the same species, representing a ~194-fold difference in receptor affinity [3]. These quantitative divergences have direct implications for experimental design, including dosing strategies, washout kinetics, and interpretation of in vivo efficacy outcomes. Procurement decisions must therefore be guided by compound-specific data rather than broad class equivalence [4].

Quantitative Comparative Evidence for Ritolukast: Binding Affinity, Functional In Vivo Potency, and Pulmonary Mechanistic Efficacy


Receptor Binding Affinity (Ki) in Guinea Pig Lung: Ritolukast vs. Montelukast and Zafirlukast

Ritolukast demonstrates a Ki of 35 nM for the cysteinyl leukotriene D4 receptor in guinea pig lung membranes, determined by [3H]LTD4 displacement assays [1]. In contrast, montelukast exhibits a Ki of 0.18 nM (range 0.18–0.52 nM) in the same guinea pig lung membrane preparation [2]. Zafirlukast displays a pKi of 8.9 (Ki ≈ 1.26 nM) across comparable binding assays [3]. This represents an approximately 194-fold lower affinity for ritolukast relative to montelukast and a 28-fold lower affinity relative to zafirlukast in the guinea pig LTD4 receptor binding model [4].

leukotriene receptor pharmacology in vitro binding assays structure-activity relationship

Functional Antagonism of Aerosol LTD4-Induced Bronchoconstriction: In Vivo ID50 Comparison

Ritolukast inhibits aerosolized LTD4-induced bronchoconstriction in guinea pigs with an oral ID50 of 0.5 mg/kg . For comparison, pranlukast, a structurally distinct leukotriene antagonist, exhibits ID50 values of 1 mg/kg (i.v.) for LTD4-induced bronchoconstriction and 0.8 mg/kg for LTC4-induced bronchoconstriction in the same species [1]. Zafirlukast, when administered intravenously, demonstrates an ED50 of 61 nmol/kg (equivalent to approximately 0.035 mg/kg based on molecular weight) for LTD4-induced bronchoconstriction in anesthetized guinea pigs . These data indicate that ritolukast's oral ID50 (0.5 mg/kg) is numerically lower than pranlukast's i.v. ID50 for LTD4 (1 mg/kg) but higher than zafirlukast's i.v. ED50 (0.035 mg/kg), though direct comparisons are complicated by differing routes of administration .

in vivo efficacy bronchoconstriction guinea pig model

Reversal of LTD4-Induced Pulmonary Mechanics Impairment: Ritolukast vs. Prostaglandin-Mediated Bronchoconstriction Specificity

Ritolukast administered intravenously at 0.3 and 1 mg/kg rapidly reversed aerosol LTD4-induced decreases in dynamic compliance (Cdyn) and airway conductance (Gaw) in guinea pigs [1]. Notably, ritolukast did not reverse decreases in pulmonary mechanics induced by prostaglandin F2α (PGF2α), demonstrating specificity for LTD4-mediated pathways [2]. In contrast, pranlukast has been shown to significantly reverse LTD4-induced prolonged contraction of guinea pig trachea without affecting KCl- or BaCl2-induced contractions, confirming class-wide specificity for leukotriene pathways but with compound-specific potency thresholds [3].

pulmonary mechanics dynamic compliance airway conductance

Chemical Structural Differentiation: Quinolinylmethoxy-Trifluoromethanesulfonamide Scaffold vs. Indole and Quinoline Classes

Ritolukast possesses a unique quinolinylmethoxy-trifluoromethanesulfonamide core (C17H13F3N2O3S, MW 382.36) that distinguishes it from other leukotriene antagonists [1]. Montelukast contains a quinoline core with a distinct substitution pattern (C35H36ClNO3S, MW 586.18), while zafirlukast features an indole-carbamate scaffold (C31H33N3O6S, MW 575.68) and pranlukast a benzopyran structure (C27H23N5O4, MW 481.51) [2]. These structural differences correlate with the observed ~194-fold variation in receptor binding affinity between ritolukast (Ki 35 nM) and montelukast (Ki 0.18 nM) in guinea pig lung membranes [3]. The trifluoromethanesulfonamide moiety in ritolukast confers distinct electronic and steric properties that influence receptor interaction kinetics and may contribute to its moderate binding affinity relative to more potent analogs [4].

chemical structure medicinal chemistry scaffold comparison

Procurement-Driven Research Applications for Ritolukast: Guided by Quantitative Evidence


Pharmacological Dissection of Leukotriene-Mediated Airway Constriction in Guinea Pig Models

Ritolukast's ability to specifically reverse LTD4-induced decreases in dynamic compliance and airway conductance—without affecting PGF2α-mediated constriction—makes it a precise tool for isolating cysteinyl leukotriene contributions to airway pathophysiology [1]. Researchers requiring moderate-affinity (Ki = 35 nM) oral antagonists with demonstrated in vivo efficacy (ID50 = 0.5 mg/kg) can employ ritolukast in chronic dosing regimens where sub-maximal receptor blockade is experimentally advantageous .

Comparative Pharmacology Studies Evaluating Structure-Activity Relationships Across Leukotriene Antagonists

The distinct quinolinylmethoxy-trifluoromethanesulfonamide scaffold of ritolukast, combined with its 35 nM Ki value in guinea pig lung membranes, positions it as a valuable comparator for structure-activity relationship studies involving montelukast (Ki 0.18 nM), zafirlukast (Ki ~1.26 nM), and pranlukast (ID50 1 mg/kg) [2]. Procurement of ritolukast enables head-to-head comparisons that probe how chemical scaffold modifications translate into quantitative differences in receptor affinity and functional antagonism [3].

In Vivo Efficacy Studies Requiring Orally Bioavailable LTD4 Antagonism with Moderate Potency

Ritolukast's oral ID50 of 0.5 mg/kg in the aerosol LTD4-induced bronchoconstriction model confirms its oral bioavailability and in vivo activity [4]. For studies where sustained, moderate receptor blockade is desired—rather than the profound, prolonged antagonism characteristic of montelukast (which exhibits a half-life of >24 hours in human studies)—ritolukast may offer a more titratable pharmacodynamic profile suitable for dose-response investigations [5].

Technical Documentation Hub

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